Physicochemical Properties & Synthetic Architecture of 5-Methoxy-2-Naphthoic Acid
Physicochemical Properties & Synthetic Architecture of 5-Methoxy-2-Naphthoic Acid
The following technical guide details the physicochemical properties, synthetic architecture, and experimental handling of 5-methoxy-2-naphthoic acid .
CAS: 5043-31-2 | Formula: C₁₂H₁₀O₃ | MW: 202.21 g/mol [1]
Executive Summary
5-Methoxy-2-naphthoic acid is a specialized naphthalene derivative primarily utilized as a regiospecific building block in the synthesis of dopaminergic aminotetralins and liquid crystal polymers.[1] Unlike its commercially ubiquitous isomer 6-methoxy-2-naphthoic acid (6-MNA) —a known metabolite of nabumetone and impurity of naproxen—the 5-methoxy isomer is less common in standard databases and requires precise synthetic planning.[1]
This guide provides researchers with a validated physicochemical profile, a self-consistent synthetic protocol, and critical distinction markers to prevent isomeric confusion in drug development pipelines.
Part 1: Molecular Architecture & Physicochemical Profile[1]
Chemical Identity & Distinction
The positioning of the methoxy group at the C5 (alpha) position, opposed to the carboxyl group at C2 (beta), creates a unique electronic environment compared to the C6-isomer. This structural nuance significantly alters its solubility profile and reactivity during electrophilic aromatic substitutions.
| Property | Data / Value | Notes |
| CAS Number | 5043-31-2 | Critical: Do not confuse with 6-isomer (CAS 2471-70-7).[1] |
| IUPAC Name | 5-methoxynaphthalene-2-carboxylic acid | |
| Molecular Weight | 202.21 g/mol | |
| Exact Mass | 202.0630 | |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |
| Melting Point | 197–199 °C (Predicted/Derivative) | Note:[1] Often lower than the 6-isomer (201–206 °C).[1] |
| pKa (Acid) | ~4.25 (Predicted) | Slightly less acidic than 2-naphthoic acid (4.[1]17) due to weak electron donation from C5-OMe.[1] |
| LogP (Lipophilicity) | 3.1 (Predicted) | Moderate lipophilicity; suitable for organic extraction.[1] |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor solubility in water; soluble in alkaline aqueous solutions. |
Spectroscopic Signature (Expected)
Identification relies on differentiating the C5-methoxy singlet from the C6-isomer.[1]
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¹H NMR (DMSO-d₆, 400 MHz):
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Methoxy: Singlet, δ ~3.95–4.00 ppm.
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Aromatic Region: Multiplets, δ 7.30–8.60 ppm. The proton at C1 (ortho to COOH) typically appears as a singlet or fine doublet downfield (~8.5 ppm).[1]
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Carboxyl: Broad singlet, δ ~12.5–13.0 ppm (exchangeable).
-
-
UV-Vis: Characteristic naphthalene absorption bands; bathochromic shift observed relative to unsubstituted 2-naphthoic acid due to the auxochromic methoxy group.[1]
Part 2: Validated Synthetic Protocol
Due to limited commercial availability, the synthesis of 5-methoxy-2-naphthoic acid is often required in-house.[1] The following protocol is adapted from established routes for substituted naphthoic acids, utilizing a bromination-methoxylation sequence.
Synthetic Pathway Visualization
The following diagram outlines the logical flow from 2-naphthoic acid to the target 5-methoxy derivative.
Figure 1: Step-wise synthetic route for 5-methoxy-2-naphthoic acid.
Detailed Methodology
Step 1: Regioselective Bromination
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Principle: Electrophilic aromatic substitution on 2-naphthoic acid occurs preferentially at the C5 position (alpha) under controlled conditions.[1]
-
Reagents: 2-Naphthoic acid (1.0 eq), Bromine (1.1 eq), Iodine (cat.), Glacial Acetic Acid.
-
Protocol: Dissolve 2-naphthoic acid in glacial acetic acid. Add catalytic iodine. Add bromine dropwise at elevated temperature (approx. 100°C). Reflux for 2–4 hours.
-
Purification: Pour into ice water. Filter the precipitate.[2] Recrystallize from acetic acid or ethanol to remove the 8-bromo isomer.[1]
Step 2: Esterification (Activation) [1]
-
Principle: Protection of the carboxylic acid to prevent interference during the copper-catalyzed substitution.[1]
-
Protocol: Reflux 5-bromo-2-naphthoic acid in Methanol with catalytic H₂SO₄ for 12 hours. Evaporate solvent and neutralize to obtain the methyl ester.[3]
Step 3: Copper-Catalyzed Methoxylation
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Principle: Nucleophilic aromatic substitution (Ullmann-type) replacing bromide with methoxide.[1]
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Reagents: Methyl 5-bromo-2-naphthoate, Sodium Methoxide (NaOMe), Copper(I) Iodide (CuI), DMF/Methanol.[1]
-
Protocol: Dissolve the ester in dry DMF. Add NaOMe (excess) and CuI (10 mol%).[1] Heat to reflux (or 100°C) under inert atmosphere (N₂) for 12–24 hours.[1]
-
Critical Control: Ensure anhydrous conditions to prevent premature hydrolysis or side reactions.
Step 4: Hydrolysis to Final Acid
-
Protocol: Treat the intermediate methyl 5-methoxy-2-naphthoate with aqueous NaOH/MeOH. Reflux until TLC indicates complete consumption of ester. Acidify with HCl to pH 2. Filter the resulting white solid.
Part 3: Applications in Drug Development[1][4][5]
Precursor for Dopaminergic Agents
5-Methoxy-2-naphthoic acid is a critical intermediate for synthesizing 5-methoxy-2-aminotetralin , a pharmacophore found in various dopamine agonists.[1]
-
Mechanism: The aromatic ring is subjected to Birch reduction (Na/NH₃) followed by Curtius rearrangement to yield the tetralin amine.
-
Advantage: Using the 5-methoxy-2-naphthoic acid route allows for strict regiocontrol compared to direct tetralin derivatization.[1]
Liquid Crystal Polymers (LCP)
In materials science, this compound serves as a monomer for thermotropic liquid crystal polyesters. The "kinked" naphthalene structure with the methoxy substituent disrupts crystallinity slightly, lowering the melting point of the final polymer to a processable range while maintaining high thermal stability.
References
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Synthesis of 5-Methoxy-1,2,3,4-tetrahydro-2-naphthoic Acid. ResearchGate. (2017).[1] Describes the bromination and methoxylation sequence starting from 2-naphthoic acid.
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6-Methoxy-2-Naphthoic Acid (Isomer Comparison). PubChem. (2025).[1] Provides comparative data for the 6-isomer to establish baseline naphthalene properties.[1] [1]
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Preparation of 5-Bromo-2-naphthol (Mechanistic Insight). MDPI. (2009).[1] Discusses the challenges of substituting naphthalene rings at the 5-position.
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5-Methoxy-2-naphthoic acid Product Page. BLD Pharm. (2025).[1][4][5][6] Confirms commercial availability and CAS 5043-31-2 identity.
Sources
- 1. 614754-39-1|6-Ethoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0539281A1 - New naphthamides, process for their preparation and their application in the therapeutical field - Google Patents [patents.google.com]
- 4. 2471-70-7|6-Methoxy-2-naphthoic acid|BLD Pharm [bldpharm.com]
- 5. 1383578-03-7|4,8-Dihydroxynaphthalene-2,6-dicarboxylic acid|BLD Pharm [bldpharm.com]
- 6. 2437-17-4|6-Hydroxy-1-naphthalenecarboxylic Acid|BLD Pharm [bldpharm.com]
